REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.C([Li])CCC.C([O-])(=O)CC([O-])=O.[F:22][C:23]1([F:29])[CH2:25][CH:24]1C(Cl)=O.[Mn]([O-])(=O)(=O)=O.[K+].C(=O)([O-])O.[Na+]>C1COCC1.[Cl-].[Na+].O>[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3]([CH:24]1[CH2:25][C:23]1([F:29])[F:22])=[O:5])[CH3:9] |f:4.5,6.7,9.10.11|
|
Name
|
|
Quantity
|
2.164 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20.48 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(C1)C(=O)Cl)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
brine
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised gradually until it
|
Type
|
ADDITION
|
Details
|
was added drop wise over 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to 0° C. at which time the reaction
|
Type
|
EXTRACTION
|
Details
|
This was then extracted with (2×20 ml) ethyl acetate
|
Type
|
CUSTOM
|
Details
|
chromatographed (AcOEt 10:90 heptane)
|
Type
|
CUSTOM
|
Details
|
Combination of the desired fractions and evaporation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)C1C(C1)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 678 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |